2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is a complex organic compound characterized by the presence of a benzimidazole core, a tert-butyl group, and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common approach includes the alkylation of 1H-benzo[d]imidazole with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. This is followed by the reaction with 4-(tert-butyl)phenol under basic conditions to introduce the phenoxy methyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the phenoxy methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(tert-butyl)phenoxy)methyl)-1H-benzo[d]imidazole
- 1-(3-methylbenzyl)-2-phenoxy-1H-benzo[d]imidazole
- 2-((4-methylphenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole
Uniqueness
2-((4-(tert-butyl)phenoxy)methyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole is unique due to the presence of both the tert-butyl group and the phenoxy methyl group, which confer specific chemical and physical properties. These structural features may enhance its stability, solubility, and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[(3-methylphenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-19-8-7-9-20(16-19)17-28-24-11-6-5-10-23(24)27-25(28)18-29-22-14-12-21(13-15-22)26(2,3)4/h5-16H,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHZEEDMSHSFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.